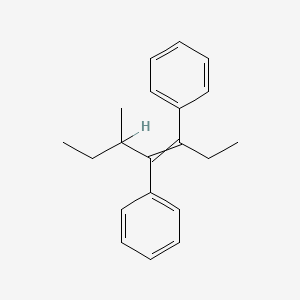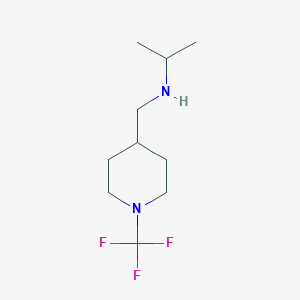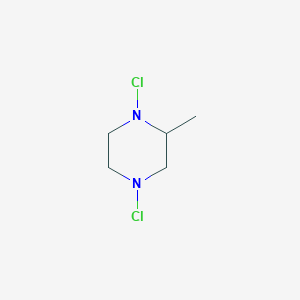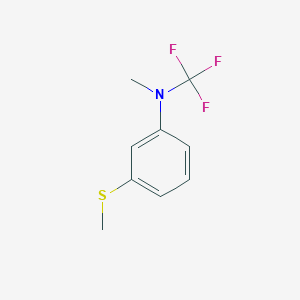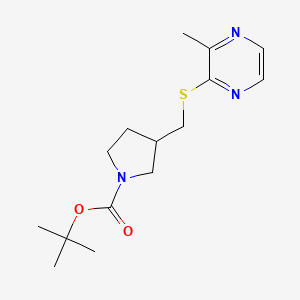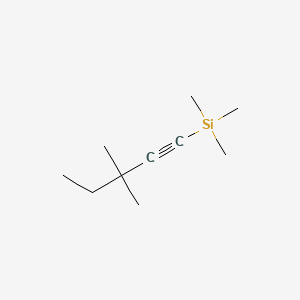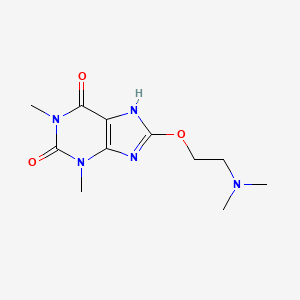![molecular formula C11H19NO2S B13949658 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a mercaptomethyl group attached to a spirocyclic nonane ring system, which includes an azaspiro moiety. The presence of both sulfur and nitrogen atoms within its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid typically involves multi-step organic synthesis techniques. One common approach is to start with the formation of the spirocyclic nonane ring system, followed by the introduction of the mercaptomethyl group and the azaspiro moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azaspiro moiety or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptomethyl group can form covalent bonds with active site residues, while the spirocyclic structure provides steric hindrance and specificity. This compound may inhibit or activate certain biochemical pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptomethyl-thiazolidines: These compounds share the mercaptomethyl group but differ in their ring structure.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but with different functional groups.
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: Another spirocyclic compound with a different substitution pattern.
Uniqueness
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is unique due to its combination of a mercaptomethyl group and an azaspiro moiety within a nonane ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
2-[8-(sulfanylmethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid |
InChI |
InChI=1S/C11H19NO2S/c13-10(14)6-12-4-3-11(8-12)2-1-9(5-11)7-15/h9,15H,1-8H2,(H,13,14) |
InChI Key |
MPOUISGKMUMWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CC(=O)O)CC1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


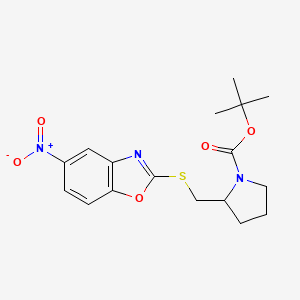
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
